Manganese(III) phosphate hydrate; 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

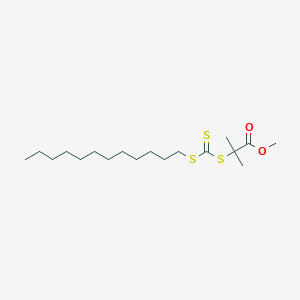

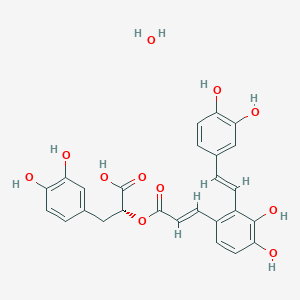

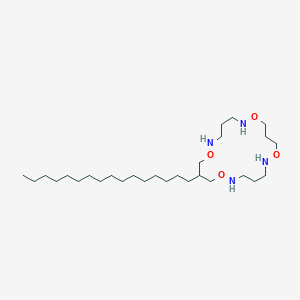

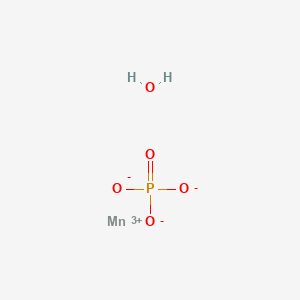

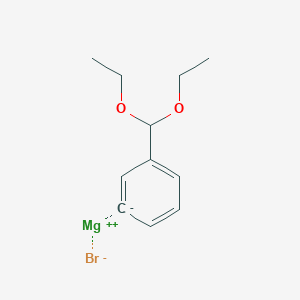

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate . It is employed as an intermediate for pharmaceuticals .

Synthesis Analysis

Manganese phosphate monohydrate is produced by the reaction of an Mn(II) salt, such as manganese(II) sulfate, and phosphoric acid, followed by oxidation by nitric acid . Another method of producing the monohydrate is by the comproportionation of permanganate and Mn(II) in phosphoric acid . Aqueous synthesis of Manganese phosphate hydrate crystals has also been reported .Molecular Structure Analysis

The anhydrous form of Manganese(III) phosphate has an olivine structure and naturally occurs as the mineral purpurite. The monohydrate has a monoclinic structure, similar to that of magnesium sulfate monohydrate, but has distortions at the octahedral manganese center due to the Jahn-Teller effect . It consists of interconnected distorted trans - [Mn (PO 4) 4 (H 2 O) 2] octahedrons .Chemical Reactions Analysis

The diphosphomanganate (III) ion slowly converts to the monohydrate. Heating of the monohydrate does not yield the anhydrous form, instead, it decomposes to manganese (II) pyrophosphate (Mn 2 P 2 O 7) at 420 °C . To produce the anhydrous form, lithium manganese (II) phosphate is oxidized with nitronium tetrafluoroborate under inert conditions .Physical and Chemical Properties Analysis

Manganese(III) phosphate hydrate has a molecular weight of 170.95 . It is insoluble in water, acetonitrile, ethanol, and acetone . The anhydrous form is sensitive to moisture. In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C .Wissenschaftliche Forschungsanwendungen

Electrochemical Energy Storage

Manganese(III) phosphate hydrate has shown promise in electrochemical energy storage applications due to its wide potential windows and high specific capacitances. A study highlighted the synthesis of a manganese phosphate material exhibiting excellent electrochemical performance in both alkaline and neutral electrolytes, demonstrating outstanding rate capabilities and cycling stabilities. This material's layered crystal structure improves electrolyte ion diffusion, making it suitable for supercapacitor applications (Ma et al., 2016).

Material Synthesis and Application

The facile fabrication of manganese phosphate nanosheets has been explored for supercapacitor applications, showcasing excellent supercapacitive performance in alkaline electrolytes. These nanosheets, when treated at various annealing temperatures, present optimal electrochemical properties, indicating potential for high energy density storage systems (Dai et al., 2016).

Pigment Materials

Manganese phosphate hydrate crystals synthesized from aqueous solutions containing MnCl2, (NH4)2HPO4, and citric acid have been utilized to create inorganic pigment materials. Through specific synthesis conditions, vivid pink colored and highly transparent large single crystals of hureaulite [Mn5(PO3OH)2(PO4)2·4H2O] have been obtained, showcasing potential applications in the pigment industry (Uchiyama et al., 2021).

Phosphate Removal Technologies

A novel approach has enhanced hydrous manganese oxide's ability to remove phosphate from water by immobilizing nano-HMO within a polystyrene anion exchanger. This method significantly improves phosphate removal efficiency in the presence of common coexisting ions, highlighting a potential advancement in water treatment technologies (Pan et al., 2014).

Wear Characteristics Enhancement

Manganese phosphate coatings have been studied for their ability to reduce friction and improve lubrication in sliding components. The tribological behavior of manganese phosphate-coated AISI D2 steels indicates enhanced wear resistance, suggesting applications in improving the durability and performance of mechanical components (Ilaiyavel & Venkatesan, 2012).

Safety and Hazards

Zukünftige Richtungen

Manganese phosphate hydrate crystals have been successfully fabricated for supercapacitor applications . The enhanced reactivity of α-Mn 2 O 3 -cubic was explained by the fact that the exposed (001) surface facets of α-Mn 2 O 3 -cubic have higher amounts of low-coordinated surface oxygen sites, which are capable of facilitating the oxygen activation and improving the surface redox properties .

Relevant papers on Manganese(III) phosphate hydrate have been analyzed to provide this comprehensive report .

Wirkmechanismus

Target of Action

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4 It has been found that the native out-of-plane mn centers with terminal water ligands are accessible and preferential oxidation sites .

Mode of Action

The compound interacts with its targets primarily through oxidation reactions. During these reactions, intermediate species of Mn(III), Mn(IV), and Mn(V) are identified . The Mn(V)=O species is demonstrated to be the substance for O−O bond formation .

Biochemical Pathways

It is known that the compound plays a role in water oxidation . This process is crucial in various biological and chemical processes, including photosynthesis and energy production.

Pharmacokinetics

Manganese(III) phosphate hydrate is insoluble in water , which may limit its bioavailability

Result of Action

The molecular and cellular effects of Manganese(III) phosphate hydrate’s action are largely dependent on its environment and the specific reactions it is involved in. In the context of water oxidation, the compound facilitates the formation of oxygen, which is a crucial component of various biological and chemical processes .

Action Environment

The action, efficacy, and stability of Manganese(III) phosphate hydrate are influenced by various environmental factors. The compound is sensitive to moisture . In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C . Therefore, the compound’s environment can significantly impact its stability and reactivity.

Eigenschaften

IUPAC Name |

manganese(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)